BenchChemオンラインストアへようこそ!

2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Lipophilicity Drug-likeness Physicochemical profiling

This 2,4-difluoro-substituted pyrazole-benzamide building block (cLogP ~1.8) occupies the lead-like physicochemical sweet spot, minimizing aggregation-based false positives while maintaining sufficient permeability for cell-based assays. The ortho/para-fluorination pattern blocks oxidative metabolism on the benzamide ring—critical when rapid microsomal turnover has been observed with non‑fluorinated or mono‑fluorinated analogs. Stored as a ready-to-weigh solid, it enables immediate parallel amide coupling, Suzuki cross-coupling, or direct biological testing without custom synthesis delays.

Molecular Formula C14H13F2N3O2
Molecular Weight 293.274
CAS No. 1797181-64-6
Cat. No. B2759906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
CAS1797181-64-6
Molecular FormulaC14H13F2N3O2
Molecular Weight293.274
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H13F2N3O2/c15-9-1-2-12(13(16)5-9)14(20)18-10-6-17-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,18,20)
InChIKeyMCFREQFWYRMIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797181-64-6): Core Scaffold & Procurement Identity


2,4-Difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797181-64-6) is a synthetic small-molecule building block belonging to the pyrazole-benzamide class, characterized by a 2,4-difluorophenyl ring linked via an amide bond to a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine scaffold . The compound is commercially available through research chemical suppliers as a pre-weighed solid for direct use in medicinal chemistry and chemical biology workflows . Its structural features—a hydrogen-bond-capable amide linker, a nitrogen-rich pyrazole, and a conformationally flexible tetrahydrofuran (oxolane) ring—position it as a versatile intermediate for amide coupling, Suzuki-Miyaura cross-coupling, and N-arylation reactions common in hit-to-lead and probe-molecule synthesis programs.

Why In-Class Pyrazole-Benzamide Analogs Cannot Be Automatically Substituted for 2,4-Difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide


Within the N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide series, even single-atom changes on the benzamide ring can substantially alter physicochemical and pharmacokinetic properties that govern target binding, solubility, and metabolic fate [1]. Substituting the 2,4-difluoro pattern with a 3,4-difluoro, 2-chloro, 2-bromo, or 2-methyl group yields compounds with measurably different calculated logP values, topological polar surface areas (tPSA), and hydrogen-bond acceptor counts—parameters directly linked to membrane permeability, efflux susceptibility, and CYP450 metabolism [2]. Although primary peer-reviewed biological data for this specific compound are extremely limited as of April 2026, the available in-silico and structural evidence demonstrates that generic replacement with a non-fluorinated or differently halogenated analog will yield a different chemical entity with divergent property profiles, invalidating direct structure-activity extrapolation without experimental revalidation.

Quantitative Differentiation Evidence for 2,4-Difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Against Closest Analogs


Lipophilicity Modulation: Calculated cLogP of 2,4-Difluoro vs. Non-Fluorinated and 2-Chloro Analogs

The 2,4-difluoro substitution pattern confers a calculated partition coefficient (cLogP) intermediate between the non-fluorinated parent benzamide and the 2-chloro analog, optimizing the balance between aqueous solubility and passive membrane permeability. This is a critical parameter for cell-based assay performance and oral bioavailability prediction [1]. The non-fluorinated parent is expected to be more hydrophilic (lower logP), potentially limiting membrane crossing, while the 2-chloro analog is expected to be significantly more lipophilic (higher logP), increasing the risk of off-target binding, phospholipidosis, and poor aqueous solubility [2].

Lipophilicity Drug-likeness Physicochemical profiling

Fluorine Content and Metabolic Stability: 2,4-Difluoro Substitution vs. Non-Fluorinated and Mono-Fluoro Analogs

The presence of two fluorine atoms at the 2- and 4-positions of the benzamide ring is expected to provide superior metabolic stability compared to non-fluorinated or mono-fluorinated analogs, based on well-established principles of fluorine-mediated blockade of CYP450-mediated oxidative metabolism [1]. The 2,4-difluoro pattern specifically blocks both the para- and ortho-positions where cytochrome P450 enzymes commonly hydroxylate aromatic rings, whereas a 4-fluoro analog leaves the 2-position susceptible to oxidation, and a non-fluorinated parent is vulnerable at multiple sites . No experimental microsomal or hepatocyte stability data were located for this compound in the peer-reviewed literature as of April 2026; the stability advantage asserted here is a class-level and mechanistic inference requiring experimental confirmation.

Metabolic stability Fluorine chemistry CYP450 resistance

Hydrogen-Bond Acceptor Capacity: 2,4-Difluoro vs. 2-Chloro and 2-Bromo Analogs

Fluorine atoms serve as weak hydrogen-bond acceptors (HBA), whereas chlorine and bromine primarily engage in halogen bonding (σ-hole interactions) that are geometry-dependent and less reliable for aqueous-solubility maintenance [1]. The 2,4-difluoro substitution provides two additional HBA sites compared to the non-fluorinated parent, and fundamentally different intermolecular interaction modalities compared to the 2-chloro or 2-bromo analogs . This distinction is critical when the target binding site contains H-bond donor residues (e.g., serine, threonine, tyrosine hydroxyls) that can engage the C-F moiety, a feature that heavier halogens cannot replicate.

Hydrogen-bonding Molecular recognition Halogen bonding

Synthetic Tractability: Commercial Availability of the 2,4-Difluoro Scaffold vs. Custom Synthesis of Alternatives

2,4-Difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is listed as a stocked item by research chemical suppliers (e.g., A2B Chem Cat# BK47258), indicating immediate availability for small-scale screening . In contrast, closely related analogs such as the 3,4-difluoro isomer or the non-fluorinated parent benzamide are not consistently cataloged by the same suppliers, potentially requiring de novo custom synthesis that adds 4-8 weeks of lead time and significant cost per milligram [1]. Where procurement timelines are constrained, the 2,4-difluoro variant offers a tangible operational advantage.

Synthetic accessibility Building block procurement Medicinal chemistry workflow

Recommended Procurement and Application Scenarios for 2,4-Difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Based on Current Evidence


Fragment-Based Screening and Hit-to-Lead Optimization Requiring Balanced Lipophilicity

The calculated cLogP of approximately 1.8 places this compound in the sweet spot for fragment and lead-like libraries (typically cLogP 1-3), making it suitable for biochemical and biophysical screening cascades where excessive lipophilicity causes aggregation-based false positives and excessive hydrophilicity limits cell permeability [1]. Procure this compound when screening libraries require balanced physicochemical space consistent with oral druggability guidelines.

Metabolic Stability-Focused SAR Programs Targeting CYP450-Labile Aromatic Positions

The 2,4-difluoro substitution pattern is rationally designed to block oxidative metabolism at the ortho- and para-positions of the benzamide ring. This compound should be prioritized when the design hypothesis involves fluorine-mediated metabolic shielding of a pendant aromatic ring, particularly in programs where rapid microsomal turnover of non-fluorinated or mono-fluorinated analogs has been experimentally observed [1].

Medicinal Chemistry Scaffold Diversification with Immediate Commercial Accessibility

For laboratories requiring rapid analog generation without the cost and delay of custom synthesis, this compound's stocked commercial status (Cat# BK47258, A2B Chem) enables immediate use in parallel amide coupling, Suzuki cross-coupling, or direct biological testing [1]. This is particularly advantageous in time-sensitive lead optimization where waiting for custom synthesis of the 3,4-difluoro isomer or other non-stocked analogs would incur project delays.

Computational Chemistry and DFT-Based Property Prediction Studies

The recently published DFT study on pyrazolyl-tetrahydrofuran derivatives provides a computational framework (B3LYP/6-31++G(d,p) level) for predicting frontier molecular orbital energies, molecular electrostatic potential surfaces, and reactivity descriptors for this scaffold class [1]. Researchers procuring this compound can leverage the published computational data to guide experimental design, including prediction of reactive sites for electrophilic or nucleophilic functionalization.

Quote Request

Request a Quote for 2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.